molecular formula C6H8N2O3 B1626400 1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester CAS No. 88398-84-9

1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester

Cat. No.: B1626400
CAS No.: 88398-84-9
M. Wt: 156.14 g/mol
InChI Key: MIPTVUKFDHIIHA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a hydroxyl group at the 5-position, a methyl group at the 1-position, and a methyl ester functional group at the 4-position

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester can be achieved through several routes:

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.

      Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

      Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

  • Common Reagents and Conditions

    • Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
    • Reducing agents like lithium aluminum hydride for reduction reactions.
    • Nucleophiles such as amines for substitution reactions.
  • Major Products Formed

    • Oxidation of the hydroxyl group yields ketones or aldehydes.
    • Reduction of the ester group yields alcohols.
    • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester has several scientific research applications:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

  • Medicine

    • Explored as a potential lead compound for the development of new pharmaceuticals.
    • Studied for its interactions with various biological targets.
  • Industry

    • Utilized in the production of agrochemicals and other industrial chemicals.
    • Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 5-hydroxy-1-methyl-, methyl ester can be compared with other similar compounds:

Properties

IUPAC Name

methyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(9)4(3-7-8)6(10)11-2/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPTVUKFDHIIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538356
Record name Methyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-84-9
Record name Methyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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